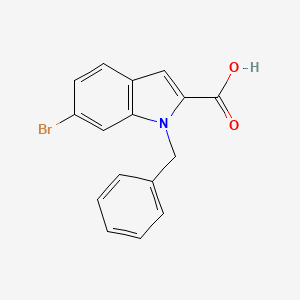

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-6-bromoindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVJHCQSEKAWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation Followed by Oxidation

A widely employed method involves formylation of 1-benzyl-6-bromoindole using the Vilsmeier-Haack reaction (POCl₃/DMF), yielding 2-formyl-1-benzyl-6-bromoindole. Subsequent oxidation with KMnO₄ or Jones reagent converts the aldehyde to the carboxylic acid. This route affords moderate yields (50–65%) but requires stringent control over oxidation conditions to prevent over-oxidation of the indole ring.

Hydrolysis of 2-Cyano or 2-Ester Derivatives

Alternative pathways include the synthesis of 2-cyano-1-benzyl-6-bromoindole via nucleophilic substitution, followed by acidic or basic hydrolysis to the carboxylic acid. For example, treatment of 2-cyano intermediates with concentrated HCl (reflux, 8 h) achieves full conversion. Ester derivatives (e.g., methyl or ethyl esters) are similarly hydrolyzed using NaOH in methanol/water mixtures.

Table 2. Carboxylation Methods

| Intermediate | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Formylindole | KMnO₄ oxidation | H₂O, 80°C, 3 h | 65 | |

| 2-Cyanoindole | HCl hydrolysis | 6M HCl, reflux, 8 h | 72 | |

| Methyl 2-carboxylate | NaOH hydrolysis | MeOH/H₂O, RT, 12 h | 85 |

Integrated Synthetic Routes

Sequential Bromination-Benzylation-Carboxylation

This route prioritizes early bromination to leverage directing effects:

Advantages : High regioselectivity in bromination; avoids side reactions during benzylation.

Disadvantages : Low overall yield (~40%) due to multi-step sequence.

Carboxylation Prior to Benzylation

An alternative approach introduces the carboxylic acid group early:

-

Indole-2-carboxylic Acid Synthesis : Starting from indole via formylation/oxidation.

-

Bromination : Directed bromination at the 6-position.

Advantages : Higher yields in carboxylation step (70–85%).

Disadvantages : Bromination may require protecting groups to prevent side reactions.

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing bromination at positions 4 and 7 remains a concern, particularly in electron-rich indole systems. Recent advances in catalytic directed C–H functionalization (e.g., Pd-catalyzed bromination) offer improved selectivity.

-

Benzylation Efficiency : Scalability is limited by the cost of benzyl bromide and side product formation. Microwave-assisted reactions reduce reaction times by 50% while maintaining yields >75%.

-

Oxidation Side Reactions : Over-oxidation of the indole ring during carboxylation can be mitigated using milder oxidizing agents (e.g., NaClO₂ in buffered media) .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted indoles with various functional groups at the 6-position.

- Oxidized or reduced derivatives of the indole ring.

- Amides formed through coupling reactions with the carboxylic acid group .

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex indole derivatives. Its versatile reactivity allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation and Reduction : The indole ring can undergo oxidation or reduction to form different derivatives.

- Coupling Reactions : The carboxylic acid group can participate in amide bond formation with amines.

This compound has gained attention for its potential biological activities. Studies have indicated that it may exhibit:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Properties : Explored as a lead compound in cancer treatment research.

- Antiviral Activity : Particularly against HIV, where it targets the HIV-1 integrase enzyme, inhibiting its strand transfer activity crucial for viral replication .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a scaffold for drug development. Its ability to inhibit HIV replication through integrase inhibition positions it as a candidate for antiviral drug development. Structural modifications have led to derivatives with improved inhibitory effects against integrase, showcasing IC50 values as low as 0.13 μM .

Case Study 1: HIV Integrase Inhibition

A study focused on indole derivatives demonstrated that modifications at the C6 position significantly enhanced the inhibitory activity against HIV integrase. The introduction of halogenated groups improved binding affinity within the active site of integrase, indicating that structural optimizations can lead to more potent antiviral agents .

Case Study 2: Antimicrobial Evaluation

Research evaluating the antimicrobial properties of various indole derivatives, including this compound, revealed promising results against bacterial strains. These findings suggest potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring structure allows it to bind to various biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzyl group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 6-bromo-1H-indole-2-carbaldehyde. This may enhance bioavailability but reduce aqueous solubility.

- Functional Group Diversity : Carboxylic acids (target compound and benzimidazole analog ) enable ionic interactions, whereas aldehydes or esters are more reactive in nucleophilic additions or hydrolysis.

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, related indole derivatives with carboxylic acid groups (e.g., 3-(2-(dimethylamino)-2-oxoacetyl)-1-methyl-1H-indole-6-carboxylic acid) exhibit melting points in the range of 130–134°C . The presence of a benzyl group may elevate this range due to increased molecular rigidity.

- Solubility : Carboxylic acids generally exhibit higher aqueous solubility than aldehydes or esters, though the benzyl group may counterbalance this by enhancing hydrophobicity.

Biological Activity

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly viral infections such as HIV.

Chemical Structure and Properties

The structure of this compound features a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom at the 6th position. This configuration contributes to its unique chemical reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C15H12BrN2O2 |

| Molecular Weight | 320.17 g/mol |

| Solubility | Soluble in organic solvents, limited in water |

| Melting Point | Not specified in available literature |

This compound primarily targets the HIV-1 integrase enzyme, inhibiting its strand transfer activity. This mechanism is crucial for preventing viral replication, making it a candidate for antiviral drug development.

Biochemical Pathways

The compound interferes with the HIV replication pathway by blocking integrase activity, which is essential for integrating viral DNA into the host genome. The inhibition of this enzyme can significantly reduce viral load in infected individuals.

Biological Activities

The biological activities of this compound include:

Research Findings and Case Studies

Recent studies have focused on optimizing indole derivatives to enhance their biological activity. For instance, modifications at the C3 and C6 positions of the indole core have been shown to improve integrase inhibitory effects significantly.

Table: Summary of Inhibitory Effects on Integrase

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 0.13 | High potency against HIV integrase |

| Optimized derivative 20a | 0.06 | Comparable to standard treatments |

| Control (RAL) | 0.06 | Established integrase inhibitor |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable lipophilicity, which may enhance bioavailability. However, detailed studies on absorption, distribution, metabolism, and excretion (ADME) are required for comprehensive understanding.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Methodological Answer : Synthesize analogs with modifications at C6 (Br → Cl, CF₃) and N1 (benzyl → alkyl). Test against a kinase panel (e.g., Eurofins KinaseProfiler). Use molecular docking (AutoDock Vina) to predict binding poses in ATP pockets. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, Taft Es) to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.